molecular formula C13H22N4O5S B12945256 1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-

1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-

Cat. No.: B12945256
M. Wt: 346.41 g/mol
InChI Key: PBGMXJHSCOZVQW-AEJSXWLSSA-N
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Description

1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve the use of aqueous 1,4-diazabicyclo[2.2.2]octane (DABCO) based ionic liquids. The process includes sonication of aldehyde, 1,2-diketone, and an amine donor (ammonium acetate or primary amine) to afford the desired imidazoles in excellent yields .

Chemical Reactions Analysis

Types of Reactions

1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, ammonium acetate, and primary amines. The conditions are typically mild, allowing for the inclusion of various functional groups .

Major Products Formed

The major products formed from these reactions include disubstituted and trisubstituted imidazoles, which are key components in various functional molecules .

Scientific Research Applications

1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H22N4O5S

Molecular Weight

346.41 g/mol

IUPAC Name

(2S,3S)-2-amino-4-[[5-[(2S)-2-carboxy-2-(trimethylazaniumyl)ethyl]-1H-imidazol-2-yl]sulfanyl]-3-hydroxybutanoate

InChI

InChI=1S/C13H22N4O5S/c1-17(2,3)8(11(19)20)4-7-5-15-13(16-7)23-6-9(18)10(14)12(21)22/h5,8-10,18H,4,6,14H2,1-3H3,(H2-,15,16,19,20,21,22)/t8-,9+,10-/m0/s1

InChI Key

PBGMXJHSCOZVQW-AEJSXWLSSA-N

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC[C@H]([C@@H](C(=O)[O-])N)O)C(=O)O

Canonical SMILES

C[N+](C)(C)C(CC1=CN=C(N1)SCC(C(C(=O)[O-])N)O)C(=O)O

Origin of Product

United States

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